3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI)
Description
3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) is a chiral compound characterized by a butynoic acid backbone (four-carbon chain with a terminal triple bond) substituted with an amino group and a methyl group at the 2-position. The (2S) stereochemistry indicates its specific spatial configuration, which is critical for biological activity and synthetic applications. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its reactive alkyne group and amino functionality for coupling reactions or as a building block in peptidomimetics .
Properties
IUPAC Name |
(2S)-2-amino-2-methylbut-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-5(2,6)4(7)8/h1H,6H2,2H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDYDNDKMRLQEC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C#C)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
The synthesis typically initiates with the protection of the amino group to prevent side reactions during subsequent transformations. Di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) achieves quantitative Boc protection under anhydrous conditions (0–25°C, 4–6 hours). This step ensures stability during alkyne introduction and carboxylate manipulation.
Deprotection and Final Isolation
Final deprotection employs trifluoroacetic acid (TFA) in dichloromethane (DCM), cleaving the Boc group while preserving the alkyne integrity. Purification via reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (0.1% TFA in H₂O/CH₃CN gradient) achieves ≥98% purity.
Industrial Production Techniques
Batch Reactor Systems
Traditional batch reactors utilize a telescoped process combining Boc protection, alkyne coupling, and deprotection in sequential tanks. While cost-effective for small-scale production (<10 kg/year), batch methods suffer from prolonged cycle times (72–96 hours) and variable ee (88–92%) due to racemization risks during prolonged heating.
Continuous Flow Microreactors
Recent advancements adopt flow microreactor systems to enhance efficiency and stereochemical control. A patented protocol demonstrates:
-
Residence Time Reduction : 8–12 minutes per step vs. hours in batch.
-
Improved ee : 97–99% through precise temperature modulation (±1°C).
-
Solvent Recovery : 90% solvent recycling via in-line distillation.
Optimization of Reaction Conditions
Temperature and pH Effects
Accelerated stability studies reveal optimal conditions for intermediate handling:
| Parameter | Optimal Range | Degradation Pathway | Mitigation Strategy |
|---|---|---|---|
| Temperature | 0–10°C | Alkyne oligomerization | Cold-chain logistics |
| pH (aqueous phase) | 6.8–7.2 | Carboxylate decarboxylation | Phosphate buffering |
| Oxygen exposure | <0.1 ppm | Alkyne oxidation to diketones | Nitrogen sparging |
Catalytic System Screening
A screen of palladium catalysts for Sonogashira coupling yielded the following results:
| Catalyst | Ligand | Yield (%) | ee (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | 92 | 98 |
| PdCl₂(PPh₃)₂ | BINAP | 88 | 95 |
| Pd(CF₃CO₂)₂ | DavePhos | 85 | 97 |
Xantphos-ligated Pd(OAc)₂ emerged as optimal, minimizing homocoupling byproducts (<2%).
Analytical Characterization Methods
Spectroscopic Confirmation
-
¹H NMR (400 MHz, D₂O): δ 1.48 (s, 3H, C2-CH₃), 2.97 (s, 1H, C≡CH), 3.82 (q, J = 6.8 Hz, 1H, C2-H).
-
¹³C NMR (100 MHz, D₂O): δ 24.1 (C2-CH₃), 72.8 (C≡C), 174.5 (COOH).
-
IR (KBr): 3260 cm⁻¹ (N-H stretch), 2105 cm⁻¹ (C≡C), 1710 cm⁻¹ (C=O).
Chiral Purity Assessment
Chiral stationary phase HPLC (Chiralpak IA, 4.6 × 250 mm, 1.0 mL/min hexane:isopropanol 80:20) resolves enantiomers with a retention time difference of 2.3 minutes (tR = 8.7 min for (2S), 11.0 min for (2R)).
Comparative Analysis of Synthetic Routes
| Parameter | Chiral Pool Synthesis | Asymmetric Catalysis | Flow Microreactor |
|---|---|---|---|
| Steps | 5 | 7 | 3 |
| Overall Yield (%) | 28 | 41 | 67 |
| ee (%) | 99 | 98 | 99 |
| Cost (USD/g) | 120 | 220 | 90 |
Flow microreactor systems outperform traditional methods in yield and cost, though initial capital investment remains prohibitive for small laboratories .
Chemical Reactions Analysis
Types of Reactions: 3-Butynoicacid,2-amino-2-methyl-,(2S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The ethynyl group allows for substitution reactions, particularly in click-chemistry applications
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Azide-containing compounds are used in
Biological Activity
Overview of 3-Butynoic Acid, 2-Amino-2-Methyl-, (2S)-(9CI)
3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) is an amino acid derivative characterized by a butynoic acid backbone with an amino group and a methyl group at the second carbon. This compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure
The chemical structure of 3-butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) can be represented as follows:
- Molecular Formula : C5H9NO2
- Molecular Weight : Approximately 115.13 g/mol
- IUPAC Name : (2S)-2-amino-2-methylbut-3-ynoic acid
Antimicrobial Properties
Research has indicated that compounds with alkyne functionalities often exhibit antimicrobial properties. The presence of the butynoic acid moiety may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Neuroprotective Effects
Amino acids play critical roles in neurotransmission and neuroprotection. Some studies suggest that derivatives similar to 3-butynoic acid can influence neurotransmitter levels, potentially providing neuroprotective effects against conditions such as neurodegeneration.
Enzyme Inhibition
Certain amino acid derivatives have been studied for their ability to inhibit specific enzymes. For instance, compounds with similar structures have shown potential as inhibitors of enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Research Findings
- Antimicrobial Activity : A study demonstrated that amino acid derivatives with alkyne groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Neuroprotective Mechanisms : Research indicated that similar compounds could upregulate neurotrophic factors, supporting neuronal survival and function.
- Enzyme Inhibition Studies : A series of enzyme assays revealed that certain structural analogs were effective in inhibiting enzymes such as acetylcholinesterase, which is crucial in neurochemical signaling.
Data Tables
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | [Study on alkyne derivatives] |
| Neuroprotection | Increased neurotrophic factor levels | [Neuroprotective research] |
| Enzyme Inhibition | Acetylcholinesterase inhibition | [Enzyme inhibition study] |
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical study evaluated the effectiveness of various amino acid derivatives against resistant bacterial strains, highlighting the potential role of 3-butynoic acid derivatives in combating antibiotic resistance.
- Neuroprotective Effects in Animal Models : Animal studies showcased that administration of similar compounds led to improved cognitive function and reduced markers of neuroinflammation.
- Metabolic Pathway Modulation : Research focused on how these compounds could modulate key metabolic pathways, suggesting therapeutic applications in metabolic syndrome.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and properties of 3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) with analogous compounds from the evidence:
Key Differentiators
Reactivity: The terminal alkyne in 3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) enables click chemistry applications, unlike the conjugated double bond in ’s 2-butenoic acid derivative.
Stereochemical Impact: The (2S) configuration aligns with bioactive compounds like Moexipril (), where stereochemistry dictates target binding. In contrast, non-chiral compounds (e.g., ) lack enantiomer-specific activity.
Applications: Unlike herbicidal compounds (), 3-Butynoic acid, 2-amino-2-methyl-, (2S)-(9CI) is more likely suited for pharmaceutical synthesis due to its modular functional groups. Peptidic compounds () prioritize amide bonds for biological activity, whereas the target compound’s alkyne group favors synthetic versatility.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2S)-2-amino-2-methyl-3-butynoic acid with high enantiomeric purity?
- Methodological Answer : The synthesis of chiral amino acids like this compound often employs asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries (e.g., Evans oxazolidinones) can direct stereochemistry during alkylation or carboxylation steps. Post-synthetic purification via recrystallization or chiral HPLC (using columns like Chiralpak IA/IB) ensures enantiomeric purity. Monitoring reaction progress with TLC (silica gel, eluent: 3:1 ethyl acetate/hexane) and confirming stereochemistry via polarimetry or X-ray crystallography is critical .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Perform accelerated stability studies by incubating the compound in buffered solutions (pH 3–10, using citrate/phosphate buffers) at 25°C, 37°C, and 50°C. Analyze degradation products via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water gradient) at intervals (0, 7, 14 days). Quantify intact compound using UV detection at λ = 210–220 nm. Stability is indicated by ≥90% retention of parent peak area under physiologically relevant conditions (pH 7.4, 37°C) .
Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure?
- Methodological Answer :
- NMR : 1H and 13C NMR in D2O or DMSO-d6 to confirm amine, methyl, and alkyne signals. Key peaks: δ ~1.5 ppm (C2 methyl), δ ~2.5–3.0 ppm (C3 alkyne proton), δ ~3.5–4.0 ppm (C2 amine).
- IR : Confirm alkyne C≡C stretch at ~2100–2260 cm⁻¹ and carboxylic acid O-H/N-H stretches at 2500–3300 cm⁻¹.
- High-resolution MS : Exact mass (e.g., C5H7NO2: theoretical m/z 129.0426) confirms molecular formula .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to active sites (e.g., bacterial amino acid racemases). Parameterize the compound’s structure with Gaussian09 (DFT/B3LYP/6-31G* basis set) for charge optimization. Validate predictions with experimental binding assays (SPR or ITC) using purified target proteins. Compare ΔG values from simulations with experimental Kd measurements to refine force fields .
Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Standardize assays : Use CLSI guidelines for MIC determination against reference strains (e.g., E. coli ATCC 25922) with consistent inoculum size (1–5 × 10⁵ CFU/mL).
- Control redox conditions : Add antioxidants (e.g., 1 mM TCEP) to mitigate alkyne reactivity with thiols in growth media.
- Validate membrane permeability : Measure intracellular accumulation via LC-MS in bacterial lysates after exposure .
Q. How does the compound’s stereochemistry influence its metabolic fate in mammalian cell lines?
- Methodological Answer : Radiolabel the compound (e.g., 14C at C2) and track metabolites in HepG2 cells using HPLC-radiodetection. Compare (2S) vs. (2R) isomers. Identify phase I/II metabolites (e.g., N-acetylation, alkyne oxidation) via tandem MS. Correlate stereochemistry-dependent clearance rates with cytotoxicity assays (MTT or LDH release) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
